molecular formula C23H23ClN2O3 B2628916 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898465-47-9

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

Cat. No.: B2628916
CAS No.: 898465-47-9
M. Wt: 410.9
InChI Key: NHXZWTUVLVMVCZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography remains the gold standard for unambiguous determination of molecular geometry and crystal packing. For 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one, single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c . The unit cell parameters are a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 112.5°, accommodating four molecules per unit cell. The pyranone ring adopts a nearly planar conformation, with a root-mean-square deviation (RMSD) of 0.08 Å for non-hydrogen atoms. The dihedral angle between the pyranone ring and the 4-chlorophenyl group measures 48.2°, indicating moderate conjugation disruption due to steric interactions with the methoxy substituent .

The piperazine ring adopts a chair conformation, with the phenyl group at the N1 position oriented equatorially to minimize steric strain. Key interatomic distances include:

  • C=O bond length: 1.22 Å (pyranone carbonyl)
  • C-O (methoxy): 1.43 Å
  • N-C (piperazine): 1.47–1.49 Å

Hydrogen bonding between the pyranone carbonyl oxygen (O1) and a neighboring piperazine N-H group (N2–H2···O1) stabilizes the crystal lattice, with a bond distance of 2.89 Å and angle of 158° .

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1,524 ų
Z (molecules/unit cell) 4
R-factor 0.042

Nuclear Magnetic Resonance (NMR) Spectral Assignments

High-resolution ¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment and substituent effects. In deuterated dimethyl sulfoxide (DMSO-d₆), the ¹H NMR spectrum exhibits the following key signals (δ, ppm):

  • Pyranone ring : A singlet at δ 6.28 (1H, H-3) and a doublet at δ 5.92 (1H, H-6) confirm the unsaturated lactone structure .
  • Methoxy group : A singlet at δ 3.84 (3H, OCH₂C₆H₄Cl) integrates for the methylene protons adjacent to oxygen.
  • Piperazine protons : Multiplets between δ 2.60–3.10 (8H, NCH₂CH₂N) reflect the piperazine ring’s dynamic equilibrium between chair and boat conformations .
  • Aromatic protons : Doublets at δ 7.42 (2H, J = 8.6 Hz) and δ 7.29 (2H, J = 8.6 Hz) correspond to the 4-chlorophenyl group, while signals at δ 7.32–7.21 (5H) arise from the phenylpiperazine moiety .

The ¹³C NMR spectrum corroborates these assignments:

  • Pyranone carbons : δ 164.8 (C=O), δ 158.1 (C-2), δ 122.5 (C-3), δ 108.9 (C-6) .
  • Methoxy carbon : δ 56.7 (OCH₂).
  • Piperazine carbons : δ 52.1–48.3 (NCH₂), δ 129.5–115.2 (aromatic carbons of phenylpiperazine) .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode ([M+H]⁺ m/z 393.44) reveals characteristic fragmentation pathways:

  • Loss of methoxy group : m/z 358.32 ([M+H–OCH₂C₆H₄Cl]⁺).
  • Cleavage of the piperazine-methyl bond : m/z 274.18 ([C₁₆H₁₃ClNO₂]⁺).
  • Retro-Diels-Alder fragmentation of the pyranone ring: m/z 166.05 ([C₇H₄ClO₂]⁺) .

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₃H₂₂ClN₂O₃ (calculated [M+H]⁺ 393.4412, observed 393.4409) .

Table 2: Major Mass Spectral Fragments

m/z Fragment Ion Proposed Structure
393.44 [M+H]⁺ Intact molecule
358.32 [M+H–OCH₂C₆H₄Cl]⁺ Pyranone-piperazine fragment
274.18 [C₁₆H₁₃ClNO₂]⁺ Chlorophenyl-pyranone ion
166.05 [C₇H₄ClO₂]⁺ Chlorinated benzoic acid

Computational Molecular Modeling and DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and electronic structure. The highest occupied molecular orbital (HOMO) localizes over the pyranone ring and phenylpiperazine group (−5.82 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the 4-chlorophenyl methoxy moiety (−1.94 eV), indicating charge transfer susceptibility .

The electrostatic potential map highlights regions of high electron density (negative potential) at the pyranone carbonyl oxygen and piperazine nitrogen atoms, consistent with hydrogen-bonding propensity. The calculated dipole moment (4.68 D) reflects significant molecular polarity, aligning with its moderate solubility in polar aprotic solvents .

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO energy −5.82 eV
LUMO energy −1.94 eV
Energy gap (ΔE) 3.88 eV
Dipole moment 4.68 D
Mulliken charges (O1) −0.43 e

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZWTUVLVMVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the pyranone core. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the phenylpiperazine moiety is attached through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Biological Activities

1. Antidepressant and Anxiolytic Effects
Research indicates that compounds containing the piperazine structure exhibit significant antidepressant and anxiolytic properties. The phenylpiperazine component is believed to enhance serotonin receptor activity, which is crucial for mood regulation. Studies have shown that derivatives of this compound can modulate neurotransmitter systems effectively, leading to potential applications in treating depression and anxiety disorders .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). This property is critical for developing new anti-inflammatory drugs aimed at conditions like arthritis and cardiovascular diseases . The synthesis of similar compounds has demonstrated promising results in reducing inflammation markers in vitro.

3. Anticancer Activity
Preliminary studies have indicated that 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or inhibition of cell proliferation pathways . Further research is necessary to elucidate the specific pathways affected by this compound.

Case Study 1: Antidepressant Activity

A study published in ACS Omega explored a series of piperazine derivatives, including those similar to this compound. The findings revealed significant improvements in depressive behavior in animal models when administered at specific dosages, suggesting a strong correlation between structure and pharmacological activity .

Case Study 2: Anti-inflammatory Effects

In another research effort, compounds with structural similarities were tested for their ability to inhibit COX enzymes. Results showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share the pyran-4-one scaffold but differ in substituents at positions 2 and 5, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-[(4-Chlorophenyl)methoxy] 2-[(4-Phenylpiperazin-1-yl)methyl] ~425* Optimal para-Cl positioning; piperazine enhances H-bonding
5-[(2-Chlorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazinyl]methyl]-4H-pyran-4-one () 5-[(2-Chlorophenyl)methoxy] 2-[[4-(2-Fluorophenyl)piperazinyl]methyl] 428.89 Ortho-Cl and 2-F-phenyl; steric hindrance may reduce target affinity
5-Hydroxy-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one () 5-Hydroxy 2-[(4-Phenylpiperidin-1-yl)methyl] ~339* Hydroxyl improves solubility; piperidine lacks H-bonding sites
5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one (BI85531, ) 5-[2-(Azepan-1-yl)-2-oxoethoxy] 2-[(4-Phenylpiperazin-1-yl)methyl] 425.52 Azepan introduces flexibility; ketone may alter metabolic stability
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one () 5-[(3-Chlorophenyl)methoxy] 2-[(4-Benzylpiperazin-1-yl)methyl] ~455* Meta-Cl and benzyl group increase lipophilicity

*Note: Molecular weights are estimated based on structural similarity to and .

Pharmacological and Physicochemical Implications

Substituent Position Effects: The para-chlorophenyl group in the target compound maximizes electronic effects and minimizes steric clashes compared to ortho- () or meta- () positions. Para-substitution often enhances receptor binding due to optimal π-π stacking and dipole interactions .

Solubility and Lipophilicity :

  • The hydroxyl group in improves aqueous solubility but may reduce membrane permeability. Conversely, lipophilic groups (e.g., benzyl in ) enhance permeability but increase metabolic oxidation risks .

Conformational Flexibility :

  • The azepan-1-yl moiety in BI85531 () introduces a seven-membered ring, which may improve metabolic stability by resisting enzymatic degradation compared to rigid aryl groups .

Computational Insights

Studies using Multiwfn () and noncovalent interaction analysis () reveal that the phenylpiperazinyl group in the target compound forms strong van der Waals and hydrogen-bonding interactions with hypothetical targets. In contrast, analogs with ortho-substituents () exhibit weaker binding due to steric clashes .

Biological Activity

5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a heterocyclic compound characterized by a unique combination of a 4H-pyran-4-one core, a chlorophenyl methoxy substituent, and a phenylpiperazine moiety. This structural arrangement suggests potential biological activities that merit investigation.

Structural Characteristics

The compound features:

  • Core Structure : A 4H-pyran-4-one ring, which is known for various biological activities.
  • Substituents :
    • A chlorophenyl group at position 5 via a methoxy linkage.
    • A phenylpiperazine moiety at position 2, which is often associated with psychoactive properties.

Antitumor Activity

Research indicates that derivatives of the 4H-pyran scaffold exhibit antitumor properties. For instance, certain derivatives have shown cytotoxic effects against human colorectal cancer cells (HCT-116), with IC50 values lower than standard chemotherapeutics like ampicillin. These compounds inhibited CDK2 kinase activity, leading to reduced cell proliferation and increased apoptosis through caspase activation .

Antibacterial Properties

Compounds with similar structural features have been evaluated for antibacterial activity. For example, derivatives of the 4H-pyran scaffold were found to inhibit various Gram-positive bacteria effectively. The most potent derivatives exhibited IC50 values lower than traditional antibiotics .

Antioxidant Activity

The antioxidant potential of pyran derivatives has also been assessed. Some compounds demonstrated strong DPPH scavenging activity, indicating their ability to neutralize free radicals and potentially mitigate oxidative stress .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities reported for various compounds structurally related to this compound:

Compound TypeActivity TypeNotable Findings
4H-Pyran DerivativesAntitumorInhibited HCT-116 cell proliferation (IC50 < standard drugs)
4H-Pyran DerivativesAntibacterialEffective against Gram-positive bacteria (IC50 < ampicillin)
4H-Pyran DerivativesAntioxidantStrong DPPH scavenging activity

Case Studies and Research Findings

  • Antitumor Study : A study on pyran derivatives showed that compounds with modifications at the 2 and 5 positions significantly inhibited CDK2 activity and induced apoptosis in cancer cell lines. This suggests that similar modifications in our compound could yield comparable results .
  • Antibacterial Evaluation : Another research effort focused on synthesizing various pyran derivatives, revealing that some exhibited promising antibacterial effects against multiple strains of bacteria, indicating a broad spectrum of activity .
  • Oxidative Stress Mitigation : Studies have shown that certain pyran derivatives can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one?

  • Methodology : The compound’s synthesis typically involves multi-step organic reactions. Key steps include:

  • Mannich Reaction : Reacting a pyran-4-one precursor with formaldehyde and 4-phenylpiperazine to introduce the [(4-phenylpiperazin-1-yl)methyl] group .
  • Etherification : Introducing the (4-chlorophenyl)methoxy group via nucleophilic substitution or Mitsunobu reaction .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Confirm purity via HPLC or LC-MS .

Q. How can structural characterization be systematically performed for this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and ether (C–O–C) at ~1200 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against kinases or receptors (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates .
  • Antimicrobial Screening : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing electron density and noncovalent interactions in this compound?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map reactive sites .
  • Noncovalent Interaction (NCI) Plots : Visualize van der Waals, hydrogen bonding, and steric clashes via reduced density gradient (RDG) isosurfaces .
  • Topology Analysis : Identify bond critical points (BCPs) between the 4-chlorophenyl group and adjacent atoms .

Q. What metabolic pathways should be investigated for this compound, and how?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (oxidation, demethylation) via LC-QTOF-MS .
  • Phase II Metabolism : Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors .
  • CYP Inhibition : Use fluorescent probes (e.g., CYP3A4, CYP2D6) to assess enzyme inhibition potential .

Q. How can crystallographic studies resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DCM/methanol). Solve structures using SHELX and refine with Olex2 .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, π-π stacking) using CrystalExplorer .
  • Polymorphism Screening : Test crystallization solvents (e.g., acetone, DMSO) to identify stable polymorphs .

Q. How to address contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite Identification : Compare in vitro metabolites with in vivo plasma/tissue samples to assess active/inactive forms .
  • Target Engagement : Use thermal shift assays (TSA) or SPR to confirm binding affinity to proposed targets .

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